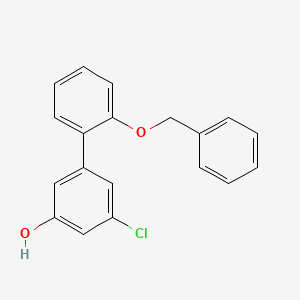
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
Descripción general
Descripción
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3CPP) is a phenolic compound with a wide range of scientific applications. It is a synthetic phenolic compound that has been used for various purposes, including as a pharmaceutical intermediate, a reagent for organic synthesis, and a research tool for studying the structure and function of proteins. 3CPP has been studied for its potential therapeutic applications due to its ability to bind to proteins, which can alter their structure and function.
Aplicaciones Científicas De Investigación
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used as a research tool in various areas of scientific research. It has been used to study the structure and function of proteins, as it binds to proteins and alters their structure and function. 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has also been used in studies of enzyme inhibition, as it can inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used for the study of drug metabolism, as it can inhibit the activity of enzymes involved in drug metabolism.
Mecanismo De Acción
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% binds to proteins and alters their structure and function. It binds to the active site of enzymes, blocking the binding of substrates to the enzyme and thus inhibiting its activity. 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% also binds to proteins involved in drug metabolism, inhibiting their activity and thus affecting the metabolism of drugs.
Biochemical and Physiological Effects
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential therapeutic applications due to its ability to bind to proteins and alter their structure and function. It has been shown to inhibit the activity of enzymes involved in drug metabolism, which can affect the metabolism of drugs. It has also been studied for its potential to inhibit the activity of cytochrome P450 and monoamine oxidase, which can affect the metabolism of drugs and other molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% for lab experiments is its ability to bind to proteins and alter their structure and function. This makes it a useful tool for studying the structure and function of proteins. However, there are some limitations to using 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% for lab experiments. It is a synthetic compound, so it may not be as effective as natural compounds in certain experiments. Additionally, it can be toxic in high concentrations, so it must be used with caution.
Direcciones Futuras
There are several potential future directions for research involving 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is to study its potential therapeutic applications, such as its ability to inhibit the activity of enzymes involved in drug metabolism. Additionally, it could be studied for its potential to inhibit the activity of cytochrome P450 and monoamine oxidase, which can affect the metabolism of drugs and other molecules. Additionally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to study the structure and function of proteins, as it binds to proteins and alters their structure and function. Finally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to study the effects of environmental pollutants on proteins, as it binds to proteins and alters their structure and function.
Métodos De Síntesis
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through a multi-step process. The first step is the synthesis of 3-chloro-5-hydroxy-3-pyrrolidinylcarbonylphenylphenol (3CHP) through a reaction between 3-chlorophenol and 3-pyrrolidinylcarbonylphenylphenol. This reaction is catalyzed by a base, such as sodium hydroxide. The next step is the conversion of 3CHP to 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% through a reaction with chloroacetic acid. This reaction is also catalyzed by a base, such as sodium hydroxide. The final step is the purification of the product through recrystallization.
Propiedades
IUPAC Name |
[3-(3-chloro-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFCENATNMRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686184 | |
| Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261897-37-3 | |
| Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




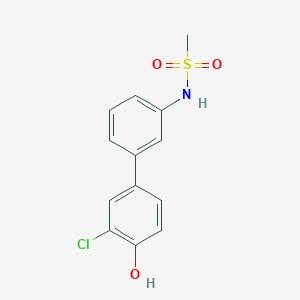

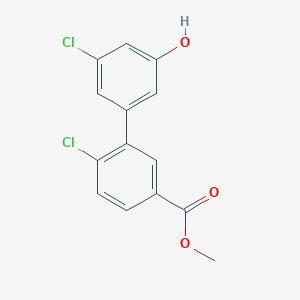

![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

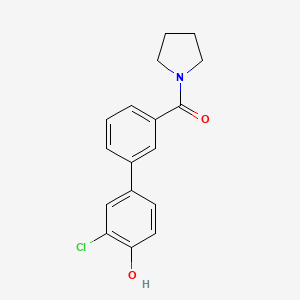
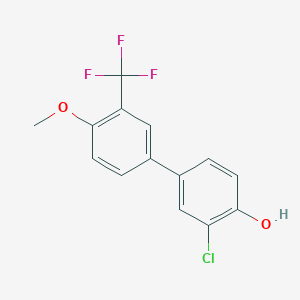

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)


